molecular formula C15H21N5O2S B6435609 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2549008-22-0

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No. B6435609
CAS RN: 2549008-22-0
M. Wt: 335.4 g/mol
InChI Key: BNFRFESSRUQFJI-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” is a compound that has been mentioned in the context of various research studies . It is a derivative of pyrrolo[2,3-d]pyrimidine, a heterocyclic compound that has shown diverse biological activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of 25 novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study reported the synthesis of a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” can be inferred from its name and the general structure of pyrrolo[2,3-d]pyrimidine derivatives . The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms .

Scientific Research Applications

Protein Kinase Inhibition

This compound is known to have significant effects on protein kinases . Protein kinases are enzymes that catalyze the phosphorylation of specific residues in proteins, and inappropriate kinase activity has been implicated in many diseases, including cancer, allergies, asthma, and other respiratory diseases, autoimmune diseases, and inflammatory diseases .

JAK Inhibitor

The compound has been identified as a JAK1 selective inhibitor . The JAK family of cellular protein tyrosine kinases (JAK-1, JAK-2, JAK-3, and Tyk-2) play a central role in cytokine signaling . Inappropriate JAK activity can lead to a variety of biological cellular responses relating to cell growth, cell differentiation, survival, apoptosis, mitogenesis, cell cycle control, and cell mobility implicated in the aforementioned and related diseases .

Treatment of Autoimmune Diseases

The compound has been nominated as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases . Autoimmune diseases are conditions where the immune system mistakenly attacks the body’s own cells.

PKB Inhibition

The compound has been found to be a potent inhibitor of PKB (Protein Kinase B) . PKB, also known as Akt, plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Synthesis Process Improvement

The compound is part of an improved process for preparing 7H-pyrrolo [2,3-d]pyrimidine compounds . This process is composed of at least 10 synthetic steps including 7 isolations .

Veterinary Applications

The compound, along with its intermediates and veterinary acceptable salts, are part of an improved process for preparing 7H-pyrrolo [2,3-d]pyrimidine compounds . This suggests potential applications in veterinary medicine.

Future Directions

The future directions for research on “N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” and related compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine .

properties

IUPAC Name

N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-19(23(21,22)12-4-5-12)11-3-2-8-20(9-11)15-13-6-7-16-14(13)17-10-18-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRFESSRUQFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

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